BTA-1

Description

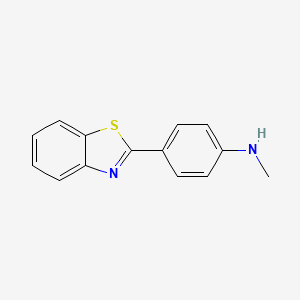

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJRKGXJBXPBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431602 | |

| Record name | BTA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439858-28-3 | |

| Record name | BTA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BTA-1: A Technical Guide to an Amyloid-Beta Imaging Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-1, chemically known as 2-(4'-(methylamino)phenyl)benzothiazole, is a fluorescent molecule derived from Thioflavin T, a dye historically used to stain amyloid plaques.[1][2] BTA-1 has garnered significant interest in the field of neurodegenerative disease research, particularly for its application as an imaging agent for the detection and quantification of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[3][4] Its ability to cross the blood-brain barrier and bind with high affinity to Aβ fibrils makes it a valuable tool for both in vitro and in vivo studies.[1][2] This technical guide provides an in-depth overview of BTA-1, its mechanism of action, quantitative binding characteristics, and detailed experimental protocols for its use.

Mechanism of Action

BTA-1's mechanism of action is predicated on its specific binding to the cross-β-sheet structure characteristic of amyloid fibrils.[5] As a neutral analog of the cationic Thioflavin T, BTA-1 exhibits increased lipophilicity, which facilitates its passage across the blood-brain barrier.[5] Molecular dynamics simulations suggest that BTA-1 binds to the grooves along the surface of the β-sheet structures of Aβ fibrils.[5] This binding is thought to involve hydrophobic interactions and π-π stacking with the aromatic residues of the amyloid peptide. Upon binding, the conformation of BTA-1 becomes more planar, leading to a significant increase in its fluorescence quantum yield and a characteristic shift in its fluorescence spectrum, enabling the visualization of amyloid plaques.[5] Studies have indicated that BTA-1 does not bind to neurofibrillary tangles, another key pathological feature of Alzheimer's disease, nor does it show significant binding to common neuroreceptors or transporters, highlighting its specificity for Aβ amyloid deposits.

Data Presentation

The binding affinity of BTA-1 and its derivatives for amyloid-beta has been quantified in several studies. The following table summarizes key quantitative data.

| Compound | Target | Assay Type | Binding Affinity (Ki or Kd) | Reference |

| [11C]BTA-1 | Aggregated Aβ(1-40) fibrils | In vitro binding assay | Ki = 11 nmol/l | [6] |

| [11C]3'-Me-BTA-1 | Aggregated Aβ(1-40) fibrils | In vitro binding assay | Ki = 27 nmol/l | [6] |

| [3H]Me-BTA-1 | Aβ(1-40) fibrils | Filter binding assay | Kd = 4.2 nM | [7] |

Experimental Protocols

Radiosynthesis of [11C]BTA-1

This protocol describes the synthesis of [N-methyl-11C]2-(4'-(methylaminophenyl)-benzothiazole) ([11C]BTA-1) for use in Positron Emission Tomography (PET) imaging.

Materials:

-

Cyclotron-produced [11C]CO2

-

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

-

Hydriodic acid (HI) or triflic anhydride

-

2-(4'-aminophenyl)benzothiazole (precursor)

-

Anhydrous dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) system with a semi-preparative column

-

Sterile saline for injection

-

Sterile filters (0.22 µm)

Procedure:

-

Production of [11C]Methylating Agent:

-

[11C]CO2 produced from the cyclotron is trapped and reduced to [11C]methanol using a reducing agent like LiAlH4.

-

The [11C]methanol is then converted to a reactive methylating agent, typically [11C]methyl iodide ([11C]CH3I) by reaction with hydriodic acid, or [11C]methyl triflate ([11C]CH3OTf) by reaction with triflic anhydride. The use of [11C]methyl triflate often provides higher reactivity.[8]

-

-

N-methylation Reaction:

-

The precursor, 2-(4'-aminophenyl)benzothiazole, is dissolved in an anhydrous solvent such as DMF.

-

The gaseous [11C]methylating agent is bubbled through the precursor solution at an elevated temperature (e.g., 80-120°C).

-

-

Purification:

-

The reaction mixture is purified by semi-preparative HPLC to separate [11C]BTA-1 from the unreacted precursor and other byproducts.

-

-

Formulation:

-

The HPLC fraction containing [11C]BTA-1 is collected, and the solvent is removed by evaporation.

-

The final product is reconstituted in sterile saline for injection and passed through a sterile 0.22 µm filter.

-

-

Quality Control:

-

The radiochemical purity, specific activity, and residual solvent levels of the final product are determined before administration.

-

In Vitro Competitive Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for Aβ fibrils using [3H]BTA-1 as the radioligand.

References

- 1. youtube.com [youtube.com]

- 2. Dual-ligand fluorescence microscopy enables chronological and spatial histological assignment of distinct amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PET imaging of brain with the beta-amyloid probe, [11C]6-OH-BTA-1, in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiosynthesis and evaluation of [11C]BTA-1 and [11C]3'-Me-BTA-1 as potential radiotracers for in vivo imaging of beta-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to BTA-1: Structure, Properties, and Applications in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-1, with the IUPAC name 2-(4'-methylaminophenyl)benzothiazole, is a fluorescent chemical compound that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role as a high-affinity probe for β-amyloid (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[1][2] As an uncharged derivative of Thioflavin T, BTA-1 exhibits advantageous properties, including the ability to cross the blood-brain barrier, making it an invaluable tool for the in vitro and in vivo visualization and quantification of amyloid deposits.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of BTA-1.

Chemical Structure and Identification

BTA-1 is a heterocyclic compound featuring a benzothiazole moiety linked to a methylaminophenyl group.

Table 1: Chemical Identification of BTA-1

| Identifier | Value |

| IUPAC Name | 2-(4'-Methylaminophenyl)benzothiazole[3][4] |

| CAS Number | 439858-28-3[1][2] |

| Molecular Formula | C₁₄H₁₂N₂S[1][2] |

| Molecular Weight | 240.32 g/mol [1][2] |

| SMILES String | CNc1ccc(cc1)-c2nc3ccccc3s2[1] |

| InChI Key | FHJRKGXJBXPBGA-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

BTA-1 is a yellow, solid compound with specific solubility and storage requirements. Its fluorescence is central to its application as an amyloid probe.[1]

Table 2: Physicochemical and Spectroscopic Properties of BTA-1

| Property | Value |

| Physical Form | Solid[1] |

| Color | Yellow[1] |

| Solubility | Soluble in DMSO (~10 mg/mL)[1][2] |

| Storage Temperature | 2-8°C[1][2] |

| Excitation Wavelength (max) | 349 nm |

| Emission Wavelength (max) | 421 nm |

| Binding Affinity (Ki for Aβ40) | 11 nM |

Mechanism of Action: Binding to β-Amyloid Plaques

The primary mechanism of action of BTA-1 is its high-affinity binding to the β-sheet structures characteristic of amyloid fibrils.[1] This interaction is non-covalent and is thought to involve the intercalation of the planar BTA-1 molecule into the grooves of the amyloid fibril. This binding event leads to a significant enhancement of BTA-1's fluorescence quantum yield, allowing for the sensitive detection of Aβ plaques. BTA-1 has been shown to have a 50-fold higher affinity for β-amyloid aggregates compared to Thioflavin-T.[1][2]

Experimental Protocols

In Vitro Binding Assay with [³H]BTA-1 and Aβ Fibrils

This protocol describes a saturation binding assay to determine the binding affinity (Kd) and maximum binding capacity (Bmax) of BTA-1 for synthetic Aβ fibrils.

Materials:

-

[³H]BTA-1 (radiolabeled BTA-1)

-

Synthetic Aβ(1-40) or Aβ(1-42) peptides

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA)

-

Wash Buffer: Cold PBS

-

Glass fiber filters

-

Scintillation vials and cocktail

Procedure:

-

Fibril Preparation: Prepare Aβ fibrils by incubating synthetic Aβ peptides in PBS at 37°C for 24-48 hours with gentle agitation.

-

Assay Setup: In a 96-well plate, add increasing concentrations of [³H]BTA-1 to a fixed concentration of pre-formed Aβ fibrils in the assay buffer. For non-specific binding determination, include parallel wells with a high concentration of unlabeled BTA-1.

-

Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [³H]BTA-1 and fit the data using a non-linear regression model to determine Kd and Bmax.

Fluorescent Staining of Amyloid Plaques in Brain Tissue

This protocol details the staining of Aβ plaques in post-mortem human or transgenic mouse brain tissue sections.

Materials:

-

BTA-1 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ethanol solutions (100%, 95%, 70%, 50%)

-

Xylene

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded brain sections (5-10 µm thick) mounted on glass slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections by immersing them in xylene, followed by a graded series of ethanol solutions (100% to 50%), and finally in PBS.

-

Staining: Dilute the BTA-1 stock solution in PBS (final concentration typically 1-10 µM). Apply the staining solution to the tissue sections and incubate for 10-30 minutes at room temperature in the dark.

-

Washing: Rinse the slides with PBS to remove excess stain. A brief rinse in 50% ethanol can help reduce background fluorescence.

-

Coverslipping: Mount a coverslip over the tissue section using an aqueous mounting medium.

-

Imaging: Visualize the stained plaques using a fluorescence microscope with appropriate filter sets for BTA-1 (e.g., excitation ~350 nm, emission ~420 nm).

In Vivo Two-Photon Imaging of Amyloid Plaques in Transgenic Mice

This protocol describes the in vivo imaging of Aβ plaques in living transgenic mice (e.g., APP/PS1) using two-photon microscopy.

Materials:

-

BTA-1 solution for injection (e.g., 1-10 mg/kg in a vehicle of DMSO, propylene glycol, and saline)

-

Anesthetic (e.g., isoflurane)

-

Two-photon microscope with a Ti:sapphire laser

Procedure:

-

Animal Preparation: Anesthetize the transgenic mouse and secure it on the microscope stage. A cranial window is typically implanted over the region of interest in a prior surgical procedure to allow for chronic imaging.

-

BTA-1 Administration: Administer BTA-1 via intravenous (tail vein) or intraperitoneal injection.

-

Imaging: After a short delay to allow for blood-brain barrier penetration and plaque labeling (typically 15-60 minutes), begin two-photon imaging. Use an excitation wavelength of approximately 700-750 nm.

-

Data Acquisition: Acquire z-stacks of images to visualize the three-dimensional structure of the plaques.

-

Longitudinal Studies: This procedure can be repeated over days, weeks, or months to track the progression of amyloid pathology in the same animal.

Signaling Pathways Associated with Amyloid Plaque Pathology

While BTA-1 is a tool for visualizing Aβ plaques and does not directly modulate signaling pathways, the structures it binds to are known to trigger downstream neurotoxic signaling cascades. Understanding these pathways is crucial for interpreting the biological significance of BTA-1 imaging results.

Neuroinflammatory Pathway

Aβ plaques are potent activators of microglia and astrocytes, the resident immune cells of the brain.[1] This activation leads to a chronic neuroinflammatory state characterized by the release of pro-inflammatory cytokines and chemokines.

Synaptic Dysfunction Pathway

Soluble Aβ oligomers, which are in equilibrium with plaques, are known to disrupt synaptic function, leading to impaired long-term potentiation (LTP) and enhanced long-term depression (LTD), cellular mechanisms underlying learning and memory.[5]

Experimental Workflow for Characterizing an Amyloid Imaging Agent

The development and characterization of a novel amyloid imaging agent like BTA-1 follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

BTA-1 is a robust and versatile tool for the study of amyloid pathology in Alzheimer's disease. Its favorable chemical and physical properties, combined with its high affinity and specificity for Aβ plaques, have established it as a standard research agent. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary information to effectively utilize BTA-1 in their investigations into the mechanisms and potential treatments for Alzheimer's disease.

References

- 1. Neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Aβ in Alzheimer’s-related synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotoxicity of Amyloid β-Protein: Synaptic and Network Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

BTA-1 Amyloid Probe: A Technical Guide to its Discovery, History, and Application

Introduction

BTA-1, or 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole, represents a pivotal advancement in the in vivo imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Developed as a neutral analog of the histological dye Thioflavin T, BTA-1 was engineered to overcome the limitations of its charged predecessor, primarily its inability to effectively cross the blood-brain barrier. This technical guide provides a comprehensive overview of the discovery, history, and experimental applications of BTA-1, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The development of BTA-1 was a direct response to the need for non-invasive methods to detect Aβ plaques in living subjects. The journey began with Thioflavin T (ThT), a fluorescent dye widely used for post-mortem staining of amyloid plaques. However, ThT's permanent positive charge on its quaternary nitrogen atom severely restricted its lipophilicity and, consequently, its ability to penetrate the blood-brain barrier for in vivo imaging.

Researchers at the University of Pittsburgh, led by Drs. William Klunk and Chester Mathis, systematically modified the ThT structure to create a more lipophilic molecule with high affinity for Aβ plaques. By removing the methyl groups, including the one responsible for the positive charge on the benzothiazole nitrogen, they created a neutral benzothiazole aniline derivative. This structural modification increased the lipophilicity by over 600-fold. Among the synthesized derivatives, 2-(4'-methylaminophenyl)benzothiazole, later known as BTA-1, emerged as a highly promising candidate. Further modifications to BTA-1, such as the addition of a hydroxyl group to improve brain clearance kinetics, led to the development of the renowned PET imaging agent, Pittsburgh Compound B (PiB).

A Deep Dive into BTA-1: Assessing Blood-Brain Barrier Permeability for Alzheimer's Research

For Researchers, Scientists, and Drug Development Professionals

BTA-1, or 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole, stands as a significant molecule in the landscape of Alzheimer's disease research. As a derivative of thioflavin-T, it possesses a high affinity for β-amyloid (Aβ) fibrils, the primary component of the characteristic plaques found in the brains of individuals with Alzheimer's disease.[1] This property has led to its investigation as a potential imaging agent for the in vivo detection of these pathological hallmarks. A critical determinant of its efficacy for this purpose is its ability to traverse the highly selective blood-brain barrier (BBB). While direct and comprehensive quantitative data on BTA-1's BBB permeability are not extensively published, its close analog, Pittsburgh Compound B (PiB), which is a radiolabeled version of a BTA-1 derivative, demonstrates excellent brain entry and clearance, serving as a strong surrogate for understanding BTA-1's pharmacokinetic profile in the central nervous system (CNS).[1][2] This technical guide synthesizes the available information on BTA-1 and its analogs, providing a detailed overview of its BBB permeability characteristics, the experimental protocols used to assess them, and the underlying biological pathways.

Quantitative Insights into Brain Penetration

The following table summarizes the key pharmacokinetic parameters for [¹¹C]PiB, which are considered indicative of the properties of BTA-1.

| Parameter | Value/Observation | Significance for BBB Permeability | Reference |

| Brain Uptake | Rapid and high initial brain uptake observed in PET scans. | Indicates efficient transport across the blood-brain barrier. | [5] |

| Clearance | Fast clearance from the brain in individuals without significant amyloid pathology. | Suggests that the compound does not accumulate non-specifically in healthy brain tissue and can be efficiently removed. | [3] |

| Target Binding | High retention in cortical areas with amyloid plaques in Alzheimer's disease patients. | Demonstrates that once across the BBB, the compound effectively binds to its intended target. | [3][4] |

| Metabolites | Radiolabeled metabolites of [¹¹C]PiB are polar and do not enter the brain. | The parent compound is primarily responsible for the signal observed in the brain, simplifying pharmacokinetic modeling. | [7] |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The evaluation of a compound's ability to cross the blood-brain barrier is a critical step in the development of CNS-active drugs and diagnostic agents. A variety of in vivo, in situ, and in vitro methods are employed to determine the rate and extent of brain penetration.

In Vivo Pharmacokinetic Studies

These studies are the gold standard for assessing BBB permeability as they are conducted in a whole, living organism, providing the most physiologically relevant data.

Objective: To determine the concentration-time profile of the compound in both the blood and the brain, allowing for the calculation of parameters such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).[8][9]

Typical Protocol:

-

Animal Model: Typically, rodents (mice or rats) are used. For studies related to Alzheimer's disease, transgenic mouse models that develop amyloid plaques may be utilized.[10]

-

Compound Administration: The test compound (e.g., radiolabeled BTA-1) is administered intravenously (IV) to ensure complete bioavailability and a clear starting point for pharmacokinetic measurements.

-

Sample Collection: At predetermined time points following administration, blood samples are collected. Simultaneously, animals are euthanized, and brain tissue is harvested.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Concentration Analysis: The concentration of the compound in plasma and brain homogenates is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or, for radiolabeled compounds, scintillation counting.

-

Data Analysis: The brain and plasma concentration data are plotted over time. The Area Under the Curve (AUC) for both compartments is calculated to determine the Kp value (Kp = AUCbrain / AUCplasma). To determine the more pharmacologically relevant Kp,uu, the unbound fraction of the drug in plasma (fu,p) and brain tissue (fu,b) are measured in vitro using techniques like equilibrium dialysis, and the following equation is used: Kp,uu = Kp * (fu,p / fu,b).[8]

In Situ Brain Perfusion

This technique allows for the precise control of the composition of the fluid perfusing the brain, eliminating the influence of peripheral metabolism and plasma protein binding on BBB transport.[11][12][13]

Objective: To measure the unidirectional influx clearance of a compound into the brain.

Typical Protocol:

-

Animal Preparation: An animal (typically a rat) is anesthetized. The common carotid artery is cannulated for the infusion of the perfusion fluid, and the jugular vein may be severed to allow for drainage.[11]

-

Perfusion: A physiological buffer containing a known concentration of the test compound and a vascular space marker (e.g., [¹⁴C]sucrose) is perfused through the carotid artery for a short duration (typically 30-60 seconds).

-

Tissue Collection and Analysis: Following perfusion, the animal is decapitated, and the brain is removed and dissected. The amount of the test compound and the vascular marker in the brain tissue is quantified.

-

Calculation of Uptake: The brain uptake clearance (Kin) is calculated, representing the volume of perfusate cleared of the compound by the brain per unit time per gram of tissue.

In Vitro Blood-Brain Barrier Models

In vitro models, typically utilizing cultured brain endothelial cells, offer a high-throughput and cost-effective method for screening the BBB permeability of a large number of compounds.[14][15][16]

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a monolayer of brain endothelial cells.

Typical Protocol:

-

Cell Culture: Immortalized brain endothelial cell lines (e.g., bEnd.3 from mice or hCMEC/D3 from humans) are cultured on microporous filter inserts in a transwell plate system.[17] To better mimic the in vivo environment, they are often co-cultured with astrocytes and pericytes.[16][17]

-

Barrier Formation: The cells are allowed to grow to confluence and form a tight monolayer, which is confirmed by measuring the transendothelial electrical resistance (TEER).[18]

-

Permeability Assay: The test compound is added to the apical (blood side) chamber of the transwell. At various time points, samples are taken from the basolateral (brain side) chamber.

-

Analysis: The concentration of the compound in the basolateral samples is measured.

-

Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the rate of appearance of the compound in the basolateral chamber, the initial concentration in the apical chamber, and the surface area of the filter.

Visualizing Key Pathways and Processes

To better understand the biological context and experimental procedures involved in BTA-1 BBB permeability studies, the following diagrams have been generated using the DOT language.

References

- 1. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl-[11C]-2-(4'-methylaminophenyl)-6-hydroxybenzothiasole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Using Pittsburgh Compound B for In Vivo PET Imaging of Fibrillar Amyloid-Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pittsburgh compound B - Wikipedia [en.wikipedia.org]

- 5. tech.snmjournals.org [tech.snmjournals.org]

- 6. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Method for measurement of the blood-brain barrier permeability in the perfused mouse brain: application to amyloid-beta peptide in wild type and Alzheimer's Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Immortalized endothelial cell lines for in vitro blood-brain barrier models: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

BTA-1: A Technical Whitepaper on a Thioflavin-T Derivative for Amyloid-Beta Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTA-1, or 2-(4'-methylaminophenyl)benzothiazole, is a pivotal derivative of the fluorescent dye Thioflavin-T, engineered for enhanced utility in the study of amyloid-beta (Aβ) pathology, a hallmark of Alzheimer's disease. As an uncharged and more lipophilic analogue, BTA-1 exhibits superior blood-brain barrier penetration and demonstrates high-affinity binding to Aβ fibrils. These properties have established BTA-1 and its subsequent derivatives, such as the widely used PET imaging agent Pittsburgh Compound B (PiB), as indispensable tools in both preclinical research and clinical diagnostics for Alzheimer's disease. This technical guide provides a comprehensive overview of BTA-1, including its synthesis, binding characteristics, and detailed experimental protocols for its application in amyloid-beta research.

Introduction: From Thioflavin-T to BTA-1

Thioflavin-T (ThT) has long been a cornerstone in the detection of amyloid fibrils due to its characteristic fluorescence enhancement upon binding to the cross-β-sheet structures of these protein aggregates. However, the utility of ThT for in vivo brain imaging is limited by its permanent positive charge, which impedes its ability to cross the blood-brain barrier.

To overcome this limitation, BTA-1 was developed as an uncharged derivative of ThT.[1] The key structural modification in BTA-1 is the removal of the three methyl groups from Thioflavin-T, most notably the one that imparts the positive charge on the quaternary heterocyclic nitrogen.[1][2] This alteration significantly increases the lipophilicity of the molecule, facilitating its entry into the brain.[2][3] BTA-1 retains the ability to bind with high affinity to Aβ fibrils, making it a highly effective probe for in vivo and in vitro studies of amyloid pathology.[4][5]

Physicochemical and Binding Properties

The enhanced efficacy of BTA-1 as an amyloid imaging agent is rooted in its specific physicochemical and binding characteristics. Its increased lipophilicity compared to Thioflavin-T is a key design feature for improved brain uptake.

Data Presentation: Quantitative Binding and Physicochemical Data

The following tables summarize the key quantitative data for BTA-1 and its parent compound, Thioflavin-T, providing a clear comparison of their binding affinities and physicochemical properties.

| Compound | Target | Binding Affinity (Ki) | Binding Affinity (Kd) | Reference |

| BTA-1 | Aβ(1-40) Fibrils | 11 nM | - | [6] |

| Aβ(1-40) Fibrils | 20.2 nM | - | [4] | |

| AD Brain Homogenate | - | 5.8 ± 0.90 nM | [5][7] | |

| Synthetic Aβ Fibrils | - | 2.8 ± 0.35 nM | [5] | |

| Thioflavin-T | Aβ(1-40) Fibrils | 890 nM | - | [4] |

Note: AD Brain Homogenate provides a more physiologically relevant context for binding affinity.

| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Key Feature |

| BTA-1 | 240.32 | ~3.5 | Uncharged, Lipophilic |

| Thioflavin-T | 318.87 | - | Positively Charged, Hydrophilic |

LogP values are estimations and can vary based on the prediction algorithm. The qualitative difference in lipophilicity is the critical factor.

Experimental Protocols

This section provides detailed methodologies for key experiments involving BTA-1, from its chemical synthesis to its application in binding assays and autoradiography.

Synthesis of BTA-1 (2-(4'-methylaminophenyl)benzothiazole)

This protocol outlines the synthesis of BTA-1 via the condensation of 2-aminothiophenol and 4-methylaminobenzaldehyde.

Materials:

-

2-Aminothiophenol

-

4-Methylaminobenzaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and 4-methylaminobenzaldehyde (1 equivalent) in DMSO.

-

Heat the reaction mixture to 120-140°C and stir for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 2-(4'-methylaminophenyl)benzothiazole (BTA-1).

-

The final product can be characterized by NMR and mass spectrometry.

In Vitro Competitive Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of BTA-1 for amyloid-beta fibrils using Thioflavin-T as the fluorescent probe.

Materials:

-

Synthetic Amyloid-beta (1-42) peptide

-

Thioflavin-T (ThT)

-

BTA-1

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplates

-

Fluorometer

Procedure:

-

Preparation of Aβ Fibrils:

-

Dissolve synthetic Aβ(1-42) peptide in a suitable solvent (e.g., HFIP) to monomerize, then evaporate the solvent.

-

Resuspend the peptide in PBS to a final concentration of 100 µM.

-

Incubate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

-

-

Binding Assay:

-

In a 96-well black microplate, add a fixed concentration of pre-formed Aβ fibrils (e.g., 1 µM).

-

Add a fixed concentration of Thioflavin-T (e.g., 5 µM).

-

Add varying concentrations of BTA-1 (the competitor).

-

Bring the total volume in each well to 200 µL with PBS.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with excitation at ~440 nm and emission at ~482 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the logarithm of the BTA-1 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BTA-1 that displaces 50% of the ThT).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of ThT and Kd is the dissociation constant of ThT for Aβ fibrils.

-

Autoradiography of Human Brain Sections with [11C]PIB (a BTA-1 derivative)

This protocol is adapted for [11C]PIB, a widely used radiolabeled derivative of BTA-1, for the visualization of amyloid plaques in post-mortem human brain tissue.

Materials:

-

Cryo-sectioned post-mortem human brain tissue from Alzheimer's disease patients and healthy controls (20 µm thickness).

-

[11C]PIB (radioligand)

-

Unlabeled PIB (for non-specific binding)

-

Incubation buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., ice-cold PBS)

-

Phosphor imaging plates and scanner

Procedure:

-

Tissue Preparation:

-

Mount frozen brain sections onto microscope slides.

-

Allow the sections to thaw and air-dry at room temperature.

-

-

Incubation:

-

Pre-incubate the slides in incubation buffer for 15-20 minutes at room temperature.

-

For total binding, incubate the sections with a solution of [11C]PIB (e.g., 1-5 nM) in incubation buffer.

-

For non-specific binding, incubate adjacent sections with the same concentration of [11C]PIB plus an excess of unlabeled PIB (e.g., 1-10 µM).

-

Incubate for 40-60 minutes at room temperature.

-

-

Washing:

-

Rapidly wash the slides in ice-cold wash buffer (e.g., 2 x 2 minutes).

-

Perform a final quick rinse in ice-cold distilled water to remove buffer salts.

-

-

Drying and Imaging:

-

Dry the slides under a stream of cool air.

-

Expose the dried slides to a phosphor imaging plate for a suitable duration (e.g., overnight).

-

Scan the imaging plate using a phosphor imager to visualize the distribution of radioligand binding.

-

-

Data Analysis:

-

Quantify the signal intensity in different brain regions using appropriate software.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Visualization of Methodologies and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to BTA-1.

References

- 1. Postmortem human brain autoradiography [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. BTA-1 [2-(4'-(methylamino)phenyl)benzothiazole] | AAT Bioquest [aatbio.com]

- 7. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of BTA-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of 2-(4'-(methylamino)phenyl)benzothiazole (BTA-1), a prominent fluorescent probe for the detection and quantification of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. This document details the core spectroscopic characteristics, experimental protocols for its use, and the underlying mechanisms of its function.

Core Spectroscopic and Binding Properties of BTA-1

BTA-1 is a derivative of Thioflavin T, designed for improved blood-brain barrier permeability and higher binding affinity to Aβ aggregates. Its fluorescence properties exhibit a significant enhancement upon binding to the β-sheet structures characteristic of amyloid fibrils.

Spectroscopic Data

The key spectroscopic parameters of BTA-1 are summarized in the table below. It is important to note that while the excitation and emission maxima are well-documented, the molar absorptivity and quantum yield can vary depending on the solvent and binding state.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~349 - 355 nm | In solution, can shift upon binding to Aβ fibrils. |

| Emission Maximum (λem) | ~421 - 440 nm | Exhibits a significant increase in fluorescence intensity upon binding to Aβ fibrils.[1] |

| Molar Absorptivity (ε) | Not explicitly reported for BTA-1. | Can be determined experimentally using the Beer-Lambert law. For structurally similar compounds, values are in the range of 20,000-40,000 M⁻¹cm⁻¹. |

| Fluorescence Quantum Yield (Φf) | Low in aqueous solution, significantly increases upon binding to Aβ fibrils. | The quantum yield of unbound BTA-1 is low due to rotational freedom. Binding to Aβ restricts this rotation, leading to a substantial increase in fluorescence. The exact value for the bound state is not consistently reported but is expected to be significant. |

Binding Affinity for Amyloid-β

BTA-1 exhibits a high affinity for Aβ fibrils, making it a sensitive tool for their detection. The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

| Parameter | Value | Target |

| Inhibition Constant (Ki) | ~11 - 20.2 nM | Aβ(1-40) fibrils |

Experimental Protocols

This section provides detailed methodologies for the synthesis of BTA-1, preparation of Aβ fibrils, and the spectroscopic and binding characterization of BTA-1.

Synthesis of BTA-1 (2-(4'-(methylamino)phenyl)benzothiazole)

The synthesis of BTA-1 can be achieved through the condensation of 2-aminothiophenol with 4-(methylamino)benzoic acid or its derivatives. A general, high-yielding, one-pot synthesis method is described below.

Materials:

-

2-aminothiophenol

-

4-(methylamino)benzaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and 4-(methylamino)benzaldehyde (1 equivalent) in DMSO.

-

Heat the reaction mixture to 120-140°C and stir for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A precipitate will form. Collect the solid by filtration and wash it thoroughly with water.

-

To purify the crude product, recrystallize it from an appropriate solvent system, such as ethanol/water.

-

Dry the purified BTA-1 product under vacuum.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Preparation of Amyloid-β (Aβ) Fibrils

Reproducible preparation of Aβ fibrils is crucial for accurate binding and spectroscopic studies. The following protocol is a widely used method for generating Aβ(1-42) fibrils.

Materials:

-

Synthetic Aβ(1-42) peptide (lyophilized powder)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Monomerization of Aβ(1-42):

-

Dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

-

Incubate the solution at room temperature for 1-2 hours to ensure the peptide is fully monomerized.

-

Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator.

-

Store the resulting peptide films at -80°C until use.

-

-

Fibril Formation:

-

Resuspend a dried Aβ(1-42) peptide film in DMSO to a concentration of 5 mM.

-

Vortex briefly to dissolve the peptide completely.

-

Dilute the DMSO stock solution into PBS (pH 7.4) to a final peptide concentration of 10-100 µM.

-

Incubate the solution at 37°C with gentle agitation (e.g., 200 rpm on an orbital shaker) for 24-72 hours.

-

The formation of fibrils can be monitored by taking aliquots at different time points and measuring the fluorescence of a Thioflavin T (ThT) or BTA-1 solution.

-

Fluorescence Spectroscopy of BTA-1 with Aβ Fibrils

This protocol describes how to measure the fluorescence emission spectrum of BTA-1 in the presence and absence of Aβ fibrils to observe the fluorescence enhancement upon binding.

Materials:

-

BTA-1 stock solution (e.g., 1 mM in DMSO)

-

Prepared Aβ(1-42) fibril suspension

-

PBS, pH 7.4

-

Fluorometer

Procedure:

-

Prepare a working solution of BTA-1 in PBS by diluting the stock solution. A final concentration in the low micromolar range (e.g., 1-5 µM) is typically used.

-

Prepare two sets of cuvettes:

-

Control: BTA-1 working solution in PBS.

-

Sample: BTA-1 working solution mixed with the Aβ fibril suspension in PBS. The final Aβ fibril concentration should be in the low micromolar range.

-

-

Incubate the cuvettes at room temperature for a short period (e.g., 5-10 minutes) to allow for binding equilibrium to be reached.

-

Set the excitation wavelength of the fluorometer to the absorption maximum of BTA-1 (around 350 nm).

-

Record the fluorescence emission spectrum from approximately 370 nm to 600 nm for both the control and sample cuvettes.

-

Observe the significant increase in fluorescence intensity in the sample cuvette compared to the control, indicating the binding of BTA-1 to Aβ fibrils.

Determination of Binding Affinity (Ki) by Competitive Binding Assay

This protocol outlines a competitive binding assay using Thioflavin T (ThT) as the reference ligand to determine the inhibition constant (Ki) of BTA-1 for Aβ fibrils.

Materials:

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

BTA-1 stock solution (e.g., 1 mM in DMSO)

-

Prepared Aβ(1-42) fibril suspension

-

PBS, pH 7.4

-

Fluorometer

Procedure:

-

Prepare a solution containing a fixed concentration of Aβ fibrils (e.g., 1 µM) and a fixed concentration of ThT (e.g., 1 µM) in PBS.

-

Prepare a series of solutions containing the Aβ/ThT mixture and varying concentrations of BTA-1 (e.g., from nanomolar to micromolar range).

-

Incubate the solutions at room temperature for 10-15 minutes.

-

Measure the fluorescence intensity of each solution using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm (the optima for ThT).

-

As the concentration of BTA-1 increases, it will compete with ThT for binding to the Aβ fibrils, resulting in a decrease in ThT fluorescence.

-

Plot the percentage of ThT fluorescence inhibition against the concentration of BTA-1.

-

The IC50 value (the concentration of BTA-1 that inhibits 50% of ThT binding) can be determined from this plot.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of ThT and Kd is the dissociation constant of ThT for Aβ fibrils.

Visualizations

BTA-1 Signaling Pathway for Amyloid Plaque Detection

The "signaling pathway" of BTA-1 is not a biological signaling cascade but rather the sequence of events from administration to the generation of a detectable signal upon binding to amyloid plaques.

BTA-1 workflow from administration to signal detection.

Experimental Workflow for Spectroscopic Analysis

This diagram illustrates the general workflow for characterizing the spectroscopic properties of BTA-1.

Workflow for spectroscopic characterization of BTA-1.

Logical Relationship for Fluorescence Enhancement

The fluorescence enhancement of BTA-1 upon binding to Aβ fibrils is a key aspect of its utility. This diagram shows the logical relationship between binding and signal generation.

Mechanism of BTA-1 fluorescence enhancement.

References

BTA-1 for Detecting Early-Stage Amyloid Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BTA-1 (2-(4'-(methylamino)phenyl)-benzothiazole) and its derivatives as imaging agents for the detection of early-stage amyloid pathology, a hallmark of Alzheimer's disease. This document outlines the mechanism of action, experimental protocols, and key quantitative data, offering a valuable resource for professionals in the field of neuroscience and drug development.

Introduction

BTA-1 is a fluorescent compound derived from Thioflavin T, designed to bind with high affinity to amyloid-beta (Aβ) plaques. Its neutral charge allows it to readily cross the blood-brain barrier, making it a suitable candidate for in vivo imaging of cerebral amyloid deposits. The carbon-11 labeled version of a BTA-1 derivative, [11C]6-OH-BTA-1, also known as Pittsburgh Compound B ([11C]PIB), has become a widely used radiotracer for Positron Emission Tomography (PET) imaging in Alzheimer's disease research and clinical trials. This guide will delve into the technical aspects of BTA-1 and its application in detecting amyloid pathology.

Mechanism of Action: Binding to Amyloid-β Fibrils

BTA-1 and its derivatives bind to the cross-β-sheet structure characteristic of amyloid fibrils. Molecular dynamics simulations have revealed that these molecules interact with grooves along the surface of the amyloid protofibrils and at the extremities of the β-sheets. This binding is what allows for the visualization and quantification of amyloid plaques in the brain.

Caption: Binding of BTA-1 to amyloid-β fibrils.

Quantitative Data: Binding Affinities

The binding affinity of BTA-1 and its derivatives to amyloid-β aggregates has been quantified in numerous studies. The following table summarizes key binding constants.

| Compound | Target | Assay Method | Binding Constant | Reference |

| BTA-1 | Aβ (1-40) fibrils | Competition Assay vs. [3H]Me-BTA-1 | Ki = 20.2 nM | [1] |

| [11C]BTA-1 | Aggregated Aβ (1-40) fibrils | In vitro binding assay | Ki = 11 nmol/l | |

| [11C]3'-Me-BTA-1 | Aggregated Aβ (1-40) fibrils | In vitro binding assay | Ki = 27 nmol/l | |

| [3H]Me-BTA-1 | Aβ (1-40) fibrils | Radioligand Binding Assay | Kd = 4.2 nM | |

| [3H]Me-BTA-1 | Aβ (1-40) fibrils | Radioligand Binding Assay | Bmax = 0.13 (sites per 300 monomers) | |

| [11C]6-OH-BTA-1 ([11C]PIB) | Aβ plaques in AD brain | In vivo PET imaging | - | [1] |

Experimental Protocols

In Vitro Radioligand Binding Assay for Aβ Fibrils

This protocol outlines a general procedure for determining the binding affinity of a BTA-1 derivative to pre-aggregated amyloid-β fibrils.

1. Preparation of Aβ Fibrils:

-

Dissolve synthetic Aβ(1-42) peptide in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure a monomeric state.

-

Remove the solvent by evaporation under a stream of nitrogen gas.

-

Reconstitute the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that promotes aggregation.

-

Incubate the solution at 37°C with gentle agitation for a period sufficient to form mature fibrils (e.g., 24-72 hours).

-

Confirm fibril formation using techniques such as Thioflavin T fluorescence assay or electron microscopy.

2. Radioligand Binding Assay:

-

In a multi-well plate, combine the pre-formed Aβ fibrils, a radiolabeled BTA-1 derivative (e.g., [3H]BTA-1), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled competitor.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Caption: Workflow for in vitro binding assay.

[11C]PIB PET Imaging Protocol in Human Subjects

This protocol is based on the procedures used in the Alzheimer's Disease Neuroimaging Initiative (ADNI).

1. Subject Preparation:

-

Obtain informed consent from the participant.

-

Ensure the subject has followed any necessary pre-scan instructions (e.g., fasting).

-

Insert an intravenous catheter for radiotracer injection.

2. Radiotracer Administration:

-

Administer a bolus injection of [11C]PIB (typically around 10-15 mCi).

3. PET Scan Acquisition:

-

Position the subject in the PET scanner.

-

Begin a dynamic scan of the brain for a duration of 60-90 minutes post-injection.

-

The scan is typically divided into a series of time frames to capture the kinetics of the tracer.

4. Image Reconstruction and Analysis:

-

Reconstruct the PET data using appropriate algorithms (e.g., ordered subset expectation maximization).

-

Co-register the PET images with the subject's magnetic resonance imaging (MRI) scan for anatomical reference.

-

Define regions of interest (ROIs) in the brain, including cortical areas known to accumulate amyloid plaques (e.g., frontal, parietal, temporal cortices) and a reference region with low amyloid binding (e.g., cerebellum).

-

Calculate the Standardized Uptake Value Ratio (SUVR) for each ROI by dividing the tracer uptake in the target region by the uptake in the reference region.

-

An elevated SUVR is indicative of significant amyloid plaque deposition.

Caption: Workflow for [11C]PIB PET imaging.

Clinical Trials and Application

[11C]PIB PET has been extensively used in clinical research and has been a valuable tool in several large-scale clinical trials for Alzheimer's disease therapies. For instance, it was utilized in Phase 3 trials of the anti-amyloid antibody bapineuzumab and in a Phase 2/3 trial of gantenerumab to assess the drugs' effects on amyloid plaque burden.[1][2] These studies have demonstrated the utility of [11C]PIB PET as a biomarker to monitor the biological effects of amyloid-targeting therapies. The development and validation of BTA-1 derivatives like [11C]PIB have significantly advanced the field of Alzheimer's disease research, enabling earlier diagnosis and the assessment of new therapeutic interventions.

Conclusion

BTA-1 and its radiolabeled derivatives, particularly [11C]PIB, are powerful tools for the in vivo detection and quantification of amyloid pathology. Their high binding affinity for amyloid-β fibrils, coupled with favorable pharmacokinetic properties, has established them as standard imaging agents in Alzheimer's disease research. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to understand and combat this devastating neurodegenerative disease.

References

- 1. Amyloid-β 11C-PiB-PET imaging results from 2 randomized bapineuzumab phase 3 AD trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Longitudinal head-to-head comparison of 11C-PiB and 18F-florbetapir PET in a Phase 2/3 clinical trial of anti-amyloid-β monoclonal antibodies in dominantly inherited Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Binding Dynamics of BTA-1 to Amyloid-Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular dynamics of BTA-1 (2-(4'-methylaminophenyl)benzothiazole) binding to amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. BTA-1, a neutral analog of Thioflavin T (ThT), serves as a crucial tool in the visualization and study of Aβ aggregation. Understanding its binding at a molecular level through simulations provides invaluable insights for the development of diagnostic and therapeutic agents. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

Quantitative Data Summary: BTA-1 and Analog Binding Affinities

The binding affinity of BTA-1 and its derivatives to amyloid-beta fibrils has been quantified using various experimental techniques. The following tables summarize key binding constants, providing a comparative overview for researchers.

Table 1: Binding Affinities of BTA-1 and Related Compounds to Aβ Fibrils

| Compound | Aβ Isoform | Assay Method | Binding Constant (K_d/K_i/IC_50) | Reference |

| BTA-1 | Aβ(1-40) | Radioligand Competition Assay | ~200 nM (K_i) | [1] |

| [³H]Me-BTA-1 | Aβ(1-40) | Filter Binding Assay | 4.2 nM (K_d) | [1] |

| Thioflavin T | Aβ(1-40) | Radioligand Competition Assay | ~1610 nM (K_i) | [1] |

| IMPY-H | Aβ(1-40) | Radioligand Competition Assay | Data Not Determined | [1] |

| IMPY-Me | Aβ(1-40) | Radioligand Competition Assay | Data Not Determined | [1] |

| BF1 | Aβ(1-40) | Radioligand Competition Assay | Data Not Determined | [1] |

| TZDM | Aβ(1-40) | Radioligand Competition Assay | Data Not Determined | [1] |

| TZPI | Aβ(1-40) | Radioligand Competition Assay | Data Not Determined | [1] |

Table 2: Stoichiometry of BTA-1 Analog Binding to Aβ(1-40) Fibrils

| Compound | B_max (ligand:Aβ monomer ratio) | Reference |

| [³H]Me-BTA-1 | 1:300 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Provided below are standardized protocols for key experiments in the study of BTA-1 binding to Aβ.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is widely used to monitor the formation of amyloid fibrils in vitro.

Principle: ThT exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[2][3]

Protocol:

-

Preparation of ThT Stock Solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0). Filter the solution through a 0.2 μm syringe filter. Store the stock solution in the dark for up to one week.[2]

-

Preparation of ThT Working Solution: On the day of the experiment, dilute the stock solution 1:50 in phosphate buffer.[2]

-

Sample Preparation: Incubate Aβ peptides (e.g., 50 µM) in a suitable buffer (e.g., 25 mM Tris buffer, pH 7.4) at 37°C to induce aggregation.[4] Samples can be taken at various time points to monitor fibril formation.

-

Measurement:

-

Fluorescence Reading: Excite the sample at approximately 440-450 nm and measure the emission at around 482-485 nm.[2][4] An increase in fluorescence intensity compared to a control sample with non-aggregated Aβ indicates fibril formation.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity of a non-radiolabeled ligand (like BTA-1) by measuring its ability to compete with a radiolabeled ligand for binding to Aβ fibrils.

Principle: The concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand (IC₅₀) is determined, from which the inhibition constant (K_i) can be calculated.[5]

Protocol:

-

Membrane/Fibril Preparation: Prepare Aβ fibrils by incubating synthetic Aβ peptides under aggregating conditions. The fibrils are then typically collected by centrifugation.

-

Incubation: In a 96-well filter plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]Me-BTA-1) with the Aβ fibrils in the presence of a range of concentrations of the unlabeled competitor (BTA-1).[6]

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the fibril-bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter.[5][7]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[6]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor ligand to determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Processes

Graphviz diagrams are provided to illustrate key workflows and relationships in the study of BTA-1 binding.

Molecular Dynamics Simulation Workflow

The following diagram outlines a typical workflow for a molecular dynamics (MD) simulation of BTA-1 binding to an Aβ fibril. MD simulations provide atomic-level insights into the binding process, conformational changes, and interaction energies.[8][9]

BTA-1 Binding Sites on Amyloid-β Fibril

Molecular dynamics simulations have revealed two primary binding modes for BTA-1 on Aβ protofibrils. These sites are characterized by different affinities and capacities.

Downstream Signaling of Amyloid-β Aggregation

While BTA-1 is an imaging agent that binds to Aβ plaques, the presence of these plaques, which BTA-1 detects, is associated with several downstream signaling cascades implicated in Alzheimer's disease pathology. The following diagram illustrates a simplified overview of some of these pathways. It is important to note that BTA-1 binding itself does not initiate these pathways but rather visualizes the Aβ aggregates that are a trigger.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioflavin T spectroscopic assay [assay-protocol.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. Molecular dynamics simulation analysis of the beta amyloid peptide with docked inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations of Amyloid β-Peptide (1-42): Tetramer Formation and Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Two-Photon Microscopy Using BTA-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of neurodegenerative disease research, particularly Alzheimer's disease (AD), the ability to visualize and quantify the pathological hallmarks in a living organism is paramount. Two-photon microscopy has emerged as a powerful technique for high-resolution, deep-tissue imaging in live animal models. When combined with fluorescent probes that specifically bind to amyloid-beta (Aβ) plaques, this technology allows for the longitudinal study of plaque dynamics, offering invaluable insights into disease progression and the efficacy of therapeutic interventions.

BTA-1 (6-OH-BTA-1, Pittsburgh Compound-B precursor) is a thioflavin derivative that exhibits fluorescence upon binding to the beta-sheet structures of Aβ plaques. Its ability to cross the blood-brain barrier makes it a suitable candidate for in vivo imaging applications. These application notes provide a comprehensive overview and detailed protocols for the use of BTA-1 in conjunction with in vivo two-photon microscopy for the study of amyloid plaques in animal models of Alzheimer's disease.

Principle of the Method

Two-photon microscopy utilizes the principle of two-photon excitation, where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons. This approach offers several advantages for in vivo imaging, including deeper tissue penetration, reduced phototoxicity, and intrinsic optical sectioning. BTA-1, upon binding to Aβ plaques, undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. By systemically administering BTA-1 to a transgenic mouse model of AD and subsequently imaging the brain through a cranial window using a two-photon microscope, individual amyloid plaques can be visualized with high spatial resolution.

Data Presentation

BTA-1 Properties

| Property | Value | Reference |

| Chemical Name | 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole | |

| Molecular Weight | 270.34 g/mol | |

| Excitation Max (1-photon) | ~349 nm | |

| Emission Max (1-photon) | ~421 nm | |

| Two-Photon Excitation | Estimated ~700-750 nm | Inferred from 1-photon spectrum |

| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | [1] |

| Typical Dosage | 5-10 mg/kg body weight | [1] |

Comparison with Other Amyloid Probes

| Probe | Excitation (nm) | Emission (nm) | Administration | Key Features |

| BTA-1 | ~700-750 (2P) | ~421 | i.p., i.v. | Precursor to PIB, good BBB penetration. |

| Methoxy-X04 | ~740-760 (2P) | ~450-480 | i.p. | Widely used, bright fluorescence, good plaque labeling.[2] |

| Thioflavin S | ~750-800 (2P) | ~500-550 | Topical/i.p. | Classic amyloid dye, but can have lower specificity. |

| CRANAD-3 | ~900 (2P) | ~620 | i.v. | Near-infrared probe for deeper imaging.[3] |

Experimental Protocols

Protocol 1: Animal Preparation and Cranial Window Surgery

This protocol describes the surgical procedure for creating a chronic cranial window, which is essential for long-term in vivo imaging studies.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, 5XFAD).

-

Anesthesia (e.g., isoflurane).

-

Stereotaxic frame.

-

Surgical tools (scalpel, scissors, forceps).

-

Dental drill with fine burrs.

-

Circular glass coverslip (3-5 mm diameter).

-

Dental acrylic.

-

Suture kit.

-

Analgesics and antibiotics.

Procedure:

-

Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).

-

Secure the mouse in a stereotaxic frame.

-

Shave the fur from the scalp and disinfect the area with an antiseptic solution.

-

Make a midline incision on the scalp to expose the skull.

-

Using a dental drill, carefully create a circular craniotomy (3-5 mm diameter) over the brain region of interest (e.g., somatosensory or visual cortex).

-

Gently remove the bone flap, ensuring the dura mater remains intact.

-

Place a sterile glass coverslip of the same diameter over the exposed dura.

-

Secure the coverslip to the skull using dental acrylic, creating a sealed imaging window.

-

Suture the scalp around the acrylic head plate.

-

Administer post-operative analgesics and antibiotics as per institutional guidelines.

-

Allow the animal to recover for at least one week before the first imaging session.

Protocol 2: BTA-1 Administration and In Vivo Imaging

This protocol outlines the steps for administering BTA-1 and performing two-photon microscopy.

Materials:

-

BTA-1 solution (e.g., 10 mg/mL in a vehicle of DMSO and saline).

-

Two-photon microscope equipped with a Ti:Sapphire laser.

-

Objective lens suitable for in vivo imaging (e.g., 20x or 25x water immersion).

-

Anesthesia (as above).

-

Heating pad to maintain the animal's body temperature.

Procedure:

-

Anesthetize the mouse with isoflurane and place it on the microscope stage, securing the head plate to a custom holder.

-

Administer BTA-1 via intraperitoneal injection at a dosage of 5-10 mg/kg.

-

Allow 3-6 hours for the dye to circulate and label the amyloid plaques. This timing may require optimization.

-

Tune the two-photon laser to an appropriate excitation wavelength for BTA-1 (start with a range of 700-750 nm and optimize for the best signal-to-background ratio).

-

Set the emission filter to collect the blue fluorescence of BTA-1 (e.g., a bandpass filter around 420-460 nm).

-

Acquire z-stacks of images from the cortical layers to visualize the three-dimensional structure of the amyloid plaques.

-

For longitudinal studies, the same animal can be imaged repeatedly over days, weeks, or months.

Protocol 3: Quantitative Image Analysis

This protocol provides a basic workflow for quantifying amyloid plaque load from the acquired images.

Software:

-

Image analysis software such as ImageJ/Fiji or commercial packages (e.g., Imaris, Amira).

Procedure:

-

Preprocessing: Apply a median filter to reduce noise in the z-stack images.

-

Thresholding: Use an automated or manual thresholding method (e.g., Otsu's method) to segment the fluorescently labeled plaques from the background.

-

3D Object Analysis: Use a 3D object counter plugin or software feature to quantify the number, volume, and surface area of the segmented plaques.

-

Data Normalization: Express the plaque load as a percentage of the total imaged volume.

-

Longitudinal Analysis: For time-course experiments, register the images from different time points to track the growth or clearance of individual plaques. The signal-to-background ratio can be calculated by dividing the mean fluorescence intensity of a plaque by the mean intensity of an adjacent, plaque-free region.[4][5]

Mandatory Visualizations

Experimental workflow for in vivo two-photon imaging of amyloid plaques using BTA-1.

Mechanism of BTA-1 for amyloid plaque detection via two-photon microscopy.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Signal-to-Background Ratio | Suboptimal excitation/emission wavelengths. | Empirically determine the optimal laser wavelength and emission filter for BTA-1. |

| Insufficient dye concentration in the brain. | Increase the dosage of BTA-1 or adjust the post-injection imaging time. | |

| Autofluorescence from the tissue. | Use spectral unmixing if available, or optimize emission filters. | |

| Phototoxicity | High laser power. | Reduce laser power to the minimum required for a sufficient signal. |

| Prolonged exposure. | Minimize the duration of imaging sessions. | |

| Movement Artifacts | Inadequate head fixation. | Ensure the head plate is securely fastened. |

| Physiological movements (breathing, heartbeat). | Use image registration algorithms during post-processing. |

Conclusion

The use of BTA-1 with in vivo two-photon microscopy provides a powerful platform for the detailed and longitudinal investigation of amyloid plaque pathology in Alzheimer's disease mouse models. While the protocols provided here offer a solid foundation, it is crucial to note that optimization of parameters such as dye concentration, incubation time, and imaging settings may be necessary for specific experimental setups and animal models. The ability to visualize the dynamic changes in amyloid deposition over time is critical for advancing our understanding of AD pathogenesis and for the preclinical evaluation of novel therapeutic strategies.

References

- 1. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiphoton in vivo imaging of amyloid in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iplab.hkust.edu.hk [iplab.hkust.edu.hk]

- 4. Pulse train gating to improve signal generation for in vivo two-photon fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pulse train gating to improve signal generation for in vivo two-photon fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BTA-1: A Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BTA-1 stock solutions and their application in detecting amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. The following sections offer comprehensive guidance on creating stock solutions, determining appropriate working concentrations, and step-by-step instructions for in vitro and ex vivo experimental procedures.

BTA-1: Properties and Mechanism of Action

BTA-1 (2-(4'-(methylamino)phenyl)benzothiazole) is a fluorescent probe derived from Thioflavin T. It exhibits a high binding affinity for Aβ aggregates, making it a valuable tool for their detection. Its uncharged nature allows it to readily cross the blood-brain barrier for in vivo imaging applications. When BTA-1 binds to the β-sheet structures characteristic of amyloid fibrils, its fluorescence emission intensity increases significantly, enabling the visualization of these pathological hallmarks.

Chemical and Physical Properties of BTA-1

| Property | Value | Reference(s) |

| Molecular Weight | 240.32 g/mol | [1][2] |

| Appearance | Yellow solid | [1][3] |

| Solubility | Soluble in DMSO (~10 mg/mL) | [1][2] |

| Excitation Wavelength | ~349 nm | [3][4] |

| Emission Wavelength | ~421 nm | [3][4] |

| Storage (Powder) | 2-8°C or -20°C, protect from light | [1][3] |

| Storage (Stock Solution) | -20°C or -80°C, protect from light | [3] |

Preparation of BTA-1 Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for BTA-1.

Protocol for Preparing a 10 mM BTA-1 Stock Solution in DMSO

Materials:

-

BTA-1 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate BTA-1: Allow the vial of BTA-1 powder to come to room temperature before opening to prevent condensation.

-

Weigh BTA-1: Carefully weigh out 2.40 mg of BTA-1 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the BTA-1 powder.

-

Dissolve: Vortex the solution thoroughly until the BTA-1 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Table for Preparing Common BTA-1 Stock Concentrations

| Desired Concentration | Mass of BTA-1 for 1 mL of DMSO |

| 1 mM | 0.24 mg |

| 5 mM | 1.20 mg |

| 10 mM | 2.40 mg |

In Vitro Amyloid-β Fibril Staining

BTA-1 can be used to detect the formation and presence of synthetic Aβ fibrils in vitro.

Recommended Working Concentrations for In Vitro Staining

| Application | Recommended BTA-1 Concentration | Incubation Time |

| Aβ Fibril Formation Assay | 5 - 20 µM | 15 - 30 minutes |

| Staining of Pre-formed Fibrils | 1 - 10 µM | 15 - 30 minutes |

Protocol for In Vitro Generation and Staining of Aβ Fibrils

Materials:

-

Synthetic Aβ peptide (e.g., Aβ1-42)

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

BTA-1 stock solution (10 mM in DMSO)

-

96-well black plates with clear bottoms

-

Plate reader with fluorescence detection capabilities

Procedure:

Part A: Aβ Fibril Formation

-

Prepare Aβ Monomers: Dissolve synthetic Aβ peptide in a suitable solvent like HFIP to break down pre-existing aggregates, then evaporate the solvent to form a peptide film. Resuspend the film in DMSO to create a concentrated stock solution of monomeric Aβ.

-

Initiate Aggregation: Dilute the Aβ stock solution into PBS (pH 7.4) to a final concentration of 10-100 µM in the wells of a 96-well plate.

-

Incubate: Incubate the plate at 37°C with gentle shaking for 24-72 hours to allow for fibril formation.

Part B: Staining with BTA-1

-

Prepare BTA-1 Working Solution: Dilute the 10 mM BTA-1 stock solution in PBS to the desired final working concentration (e.g., 10 µM).

-

Add BTA-1 to Wells: Add the BTA-1 working solution to the wells containing the Aβ fibrils.

-

Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure Fluorescence: Read the fluorescence intensity using a plate reader with excitation at ~349 nm and emission at ~421 nm.

References

Application Notes and Protocols for Longitudinal Imaging of Amyloid Plaques with BTA-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1][2][3] The ability to monitor the formation and growth of these plaques over time in living organisms is crucial for understanding disease progression and evaluating the efficacy of therapeutic interventions.[4][5][6] BTA-1 (2-(4'-methylaminophenyl)benzothiazole) is a neutral analog of Thioflavin T, a fluorescent dye widely used for staining amyloid plaques.[7] Its enhanced lipophilicity allows it to cross the blood-brain barrier, making it a valuable tool for in vivo imaging of amyloid plaques in animal models of AD.[7] These application notes provide detailed protocols for the longitudinal in vivo imaging of amyloid plaques using BTA-1 and multiphoton microscopy.

Mechanism of Action

BTA-1 binds to the cross-β-sheet structure characteristic of amyloid fibrils.[8] The binding of BTA-1 to these fibrils leads to a significant increase in its fluorescence quantum yield, allowing for the visualization of amyloid plaques with high contrast. Molecular dynamics simulations suggest that BTA-1 binds to grooves on the surface of the β-sheet, providing a stable interaction for imaging.

Signaling Pathway of Amyloid Plaque Formation

The formation of amyloid plaques is a complex process initiated by the proteolytic cleavage of the amyloid precursor protein (APP). The amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the production of Aβ peptides, primarily Aβ40 and Aβ42.[2][3] Aβ42 is more prone to aggregation and is a major component of amyloid plaques.[2] These monomers aggregate into soluble oligomers, which then form protofibrils and mature into insoluble amyloid fibrils that deposit as plaques.[1][8][9]

Quantitative Data from Longitudinal Imaging Studies

Longitudinal in vivo imaging allows for the quantitative analysis of plaque dynamics over time. The following tables summarize data from studies using amyloid-binding dyes in transgenic mouse models of Alzheimer's disease.